molecular formula C13H10O4 B514269 4-Acetylphenyl furan-2-carboxylate CAS No. 75742-02-8

4-Acetylphenyl furan-2-carboxylate

Cat. No. B514269
CAS RN: 75742-02-8
M. Wt: 230.22g/mol
InChI Key: XUUVIPGJOLCNLY-UHFFFAOYSA-N
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Description

“4-Acetylphenyl furan-2-carboxylate” is a chemical compound that belongs to the family of furan derivatives . It has a molecular weight of 230.22 . The IUPAC name for this compound is 5-(4-acetylphenyl)-2-furoic acid .


Synthesis Analysis

The synthesis of furan derivatives like “4-Acetylphenyl furan-2-carboxylate” has been explored in various studies. One such method involves the cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst . Another method involves the use of microwave radiation to synthesize ester and amide derivatives containing furan rings .


Molecular Structure Analysis

The molecular structure of “4-Acetylphenyl furan-2-carboxylate” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “4-Acetylphenyl furan-2-carboxylate” can be complex and involve multiple steps. For instance, one study discusses the cross-ketonization of methyl 2-furoate with carboxylic acids, which could potentially involve this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Acetylphenyl furan-2-carboxylate” can be analyzed using various techniques. For instance, spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR can provide insights into the vibrational and electronic properties of the molecule .

Scientific Research Applications

Antibacterial Agents

Furan derivatives, including 4-Acetylphenyl furan-2-carboxylate, have been recognized for their antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria . The structural flexibility of furan compounds allows for the synthesis of a variety of derivatives that can be tailored to target specific bacterial strains, potentially helping to address the global issue of microbial resistance.

Antifungal and Antiviral Applications

The furan nucleus is a common feature in many antifungal and antiviral drugs. The pharmacological activity of furan derivatives can be attributed to their ability to interact with the biological pathways of fungi and viruses, disrupting their lifecycle . This makes 4-Acetylphenyl furan-2-carboxylate a valuable scaffold for developing new treatments for fungal and viral infections.

Anti-Inflammatory and Analgesic

Furan derivatives exhibit significant anti-inflammatory and analgesic effects. These compounds can be designed to modulate the inflammatory response in the body, providing relief from pain and swelling associated with various conditions . Research into 4-Acetylphenyl furan-2-carboxylate could lead to the development of new, more effective anti-inflammatory and pain-relieving medications.

Anticancer Research

The unique structure of furan derivatives makes them promising candidates for anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis. Studies on compounds like 4-Acetylphenyl furan-2-carboxylate may contribute to the discovery of novel therapies that could be less toxic and more targeted than current treatments .

Neuroprotective Effects

Research has indicated that furan derivatives may have neuroprotective properties. They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death . This application is particularly intriguing as it opens up possibilities for treating conditions like Parkinson’s and Alzheimer’s disease.

Development of Green Materials

Furan derivatives are being explored for their potential in creating sustainable and environmentally friendly materials. As furan is derived from biomass feedstock, it aligns with the goals of green chemistry. 4-Acetylphenyl furan-2-carboxylate could be used in the synthesis of bioplastics, adhesives, and other materials that contribute to a more sustainable future .

Future Directions

Furan derivatives like “4-Acetylphenyl furan-2-carboxylate” have a wide range of applications, including in the synthesis of new fuels and polymer precursors . They are also important in the development of bioprocesses producing molecules that can replace those derived from oil . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

(4-acetylphenyl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-9(14)10-4-6-11(7-5-10)17-13(15)12-3-2-8-16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVIPGJOLCNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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